molecular formula C14H11N3O B7541881 N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide

N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide

Cat. No. B7541881
M. Wt: 237.26 g/mol
InChI Key: HAHHMHIAFJRERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide, also known as PNCA, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound may also modulate the activity of other signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been shown to modulate the activity of various signaling pathways involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured in vitro and in vivo. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several potential future directions for research on N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the investigation of this compound as a potential anticancer agent. Future research could also focus on the optimization of the synthesis method of this compound and the development of more efficient and scalable methods for its production. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans.

Synthesis Methods

N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide can be synthesized by the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of hydrazine hydrate and acetic acid. The resulting intermediate is then further reacted with 4-chloropyrazole to yield this compound. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(17-11-8-15-16-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHHMHIAFJRERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.